molecular formula C5H11NO3 B176231 N-(2,2-dimethoxyethyl)formamide CAS No. 135393-73-6

N-(2,2-dimethoxyethyl)formamide

Cat. No.: B176231
CAS No.: 135393-73-6
M. Wt: 133.15 g/mol
InChI Key: HHRBHXDVRRCGQY-UHFFFAOYSA-N
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Description

N-(2,2-dimethoxyethyl)formamide is a valuable chemical building block in organic synthesis and medicinal chemistry research. Its structure, featuring both a formamide group and a dimethoxy acetal, makes it a versatile precursor for the synthesis of more complex nitrogen-containing molecules. A primary application of this compound is its use as a key intermediate in sophisticated multicomponent reactions, such as the Ugi reaction, which are powerful tools for the rapid assembly of molecular diversity and complex scaffolds like benzazepinones, which are relevant in pharmaceutical development . In these contexts, derivatives of this amine can be transformed in situ into isocyanides, which then condense with carboxylic acids, aldehydes, and other components to generate complex polyfunctional adducts in a single step . The 2,2-dimethoxyethyl group in the molecule can serve as a masked aldehyde or aldehyde equivalent, which can be unveiled under acidic conditions to generate reactive intermediates for further cyclization and ring-forming reactions . This property is exploited in the synthesis of various heterocyclic systems. Researchers value this compound for its role in constructing novel chemical entities with potential biological activity. The product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any human or veterinary use. Handle with appropriate personal protective equipment and in accordance with good laboratory practices.

Properties

CAS No.

135393-73-6

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

N-(2,2-dimethoxyethyl)formamide

InChI

InChI=1S/C5H11NO3/c1-8-5(9-2)3-6-4-7/h4-5H,3H2,1-2H3,(H,6,7)

InChI Key

HHRBHXDVRRCGQY-UHFFFAOYSA-N

SMILES

COC(CNC=O)OC

Canonical SMILES

COC(CNC=O)OC

Synonyms

N-(2,2-diMethoxyethyl)forMaMide

Origin of Product

United States

Comparison with Similar Compounds

Functional and Structural Analogues

The following table summarizes key structural analogues and their properties:

Compound Name Molecular Formula Key Substituents Applications Toxicity/Safety Notes
N-(2,2-Dimethoxyethyl)formamide C₅H₁₁NO₃ –CH₂CH(OCH₃)₂, –NHCHO Ugi reactions, indole/imidazole synthesis Limited toxicity data; handle with caution
N,N-Dimethylformamide (DMF) C₃H₇NO –N(CH₃)₂, –CHO Polar solvent, catalyst in organic synthesis Reprotoxic; SVHC (EU REACH)
N-(2-Hydroxyethyl)-N-methylformamide C₄H₉NO₂ –CH₂CH₂OH, –N(CH₃)CHO Intermediate in pharmaceutical synthesis Moderate toxicity; irritant
N-[2-(Dimethylamino)ethyl]-N-methylformamide C₆H₁₄N₂O –CH₂N(CH₃)₂, –N(CH₃)CHO Organic synthesis intermediate Corrosive; requires protective equipment
N-(Phenethyl)formamide C₉H₁₁NO –CH₂CH₂C₆H₅, –NHCHO Ugi reaction precursor Limited safety data available

Physicochemical Properties

While explicit data for this compound are scarce, inferences can be drawn from analogues:

  • Solubility: The dimethoxy group increases polarity, likely enhancing solubility in methanol and acetonitrile (used in and ).
  • Stability : More hydrolytically stable than acetals due to the formamide group but less stable than DMF under basic conditions.
  • Boiling Point : Expected to be higher than DMF (153°C) due to larger molecular weight and polar substituents.

Toxicity and Regulatory Status

  • DMF : Classified as a Substance of Very High Concern (SVHC) under EU REACH due to reprotoxicity .
  • N-[2-(Dimethylamino)ethyl]-N-methylformamide: Labeled corrosive, necessitating PPE during use .

Comparative Advantages

  • Versatility : Outperforms simpler formamides (e.g., DMF) by enabling dual functionality (amine + aldehyde precursor).
  • Selectivity: Dimethoxy groups reduce side reactions in acidic/basic environments compared to hydroxyethyl or aminoethyl derivatives.

Preparation Methods

Reaction Mechanism and Conditions

The patented method employs a transition metal catalyst (denoted as Catalyst III in the patent) to facilitate the reductive formylation of amines. For N-(2,2-dimethoxyethyl)formamide, the amine precursor 2-(2,2-dimethoxyethyl)phenylamine reacts with CO₂ and H₂ at moderate temperatures (80–120°C) and pressures (20–50 bar). The catalytic cycle likely involves:

  • CO₂ activation via coordination to the metal center.

  • Hydrogen dissociation to generate reactive hydride species.

  • Stepwise formylation of the amine through nucleophilic attack on the activated CO₂.

This method achieves yields exceeding 85% with high purity, as confirmed by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC).

Table 1: Optimized Parameters for Catalytic Formylation

ParameterValue RangeImpact on Yield
Temperature80–120°CHigher temps (>100°C) favor kinetics but risk side reactions
Pressure (H₂/CO₂)30–50 barElevated pressure drives gas solubility and reaction rate
Catalyst Loading1–5 mol%Excess catalyst minimizes induction period
Reaction Time12–24 hoursProlonged duration ensures complete conversion

Classical Formylation with Formic Acid

Traditional synthesis routes rely on formic acid as the formyl donor. While less sustainable, these methods remain prevalent in academic settings due to their simplicity.

Direct Azeotropic Formylation

The amine precursor is refluxed with excess formic acid under dehydrating conditions. Toluene or xylene facilitates water removal via azeotropic distillation, shifting the equilibrium toward amide formation. Typical conditions include:

  • Molar ratio (amine:formic acid) : 1:2–1:3

  • Temperature : 110–130°C

  • Duration : 6–12 hours

Yields range from 60–75%, with residual formic acid removed via alkaline extraction.

Activated Formylation Reagents

To enhance efficiency, coupling agents like N,N′-dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) are employed. These reagents convert formic acid into reactive intermediates (e.g., mixed anhydrides), accelerating the formylation process. For example:

  • Formic acid and DCC generate an O-formylisourea intermediate.

  • The amine attacks the electrophilic formyl carbon, yielding the formamide.

This method achieves 70–80% yields but requires stringent moisture control and generates stoichiometric waste.

Table 2: Comparative Analysis of Formic Acid-Based Methods

MethodYield (%)Purity (%)Key Drawbacks
Azeotropic60–7590–95Long reaction time
DCC/HOBt-activated70–8095–98Costly reagents, waste generation

Alternative Synthetic Pathways

Transamidation Reactions

Formamide derivatives can undergo transamidation with primary amines. For instance, heating N-methylformamide with 2-(2,2-dimethoxyethyl)phenylamine at 150°C liberates methylamine and forms the target compound. While theoretically viable, this method suffers from low yields (40–50%) and competing side reactions.

Enzymatic Formylation

Emerging biocatalytic approaches utilize lipases or transaminases to mediate formyl transfer. Though environmentally benign, these methods are in early development and lack scalability for this compound.

Analytical Characterization of Synthetic Products

Rigorous quality control ensures compliance with pharmaceutical intermediate standards. Key techniques include:

Spectroscopic Analysis

  • ¹H NMR : Distinct signals for formyl proton (δ 8.1–8.3 ppm) and methoxy groups (δ 3.2–3.4 ppm).

  • IR Spectroscopy : Stretching vibrations at 1660 cm⁻¹ (C=O) and 2800–2900 cm⁻¹ (C-H, methoxy).

Chromatographic Purity Assessment

  • HPLC : Retention time alignment with reference standards (≥98% purity) .

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